molecular formula C17H19N5S B4358384 4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol CAS No. 7167-15-9

4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B4358384
CAS No.: 7167-15-9
M. Wt: 325.4 g/mol
InChI Key: KDLHDUFGOSAUBQ-UHFFFAOYSA-N
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Description

4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C17H19N5S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.13611680 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores its biological activities, including antimicrobial, antioxidant, and potential therapeutic effects based on recent studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C_{16}H_{19}N_{5}S
  • Molar Mass : 321.42 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown promising results against various bacterial strains.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus8Moderate
Escherichia coli16Moderate
Pseudomonas aeruginosa32Weak

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate activity against Gram-positive bacteria like Staphylococcus aureus and weaker activity against Gram-negative bacteria like Pseudomonas aeruginosa .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays. In a DPPH radical scavenging assay, the compound demonstrated significant antioxidant activity with an IC50 value of 50 µg/mL. This suggests that it can effectively neutralize free radicals, thereby potentially reducing oxidative stress in biological systems .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • DNA Gyrase Inhibition : Similar to other triazole derivatives, it has been suggested that this compound may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition can lead to bacterial cell death .
  • Radical Scavenging : The thiol group present in the structure is known for its ability to donate electrons and scavenge free radicals, contributing to its antioxidant properties .

Study 1: Antimicrobial Screening

A study conducted by Elkanzi et al. synthesized various triazole derivatives and assessed their antimicrobial properties. The findings indicated that compounds with similar structural features exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific compound under review showed MIC values comparable to standard antibiotics .

Study 2: Antioxidant Evaluation

In another research effort focused on antioxidant activities, the compound was tested alongside known antioxidants. It was found that the presence of the pyrazole and triazole rings contributed significantly to its radical scavenging ability, making it a potential candidate for further development in therapeutic applications aimed at oxidative stress-related conditions .

Scientific Research Applications

Pharmaceutical Applications

  • Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds similar to this triazole can inhibit the growth of various fungal pathogens by interfering with ergosterol synthesis, a key component of fungal cell membranes. This mechanism is particularly relevant in the treatment of systemic fungal infections.
  • Anticancer Properties : Some studies have explored the anticancer potential of triazole derivatives. The compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Investigations into structure-activity relationships (SAR) have shown that modifications to the triazole ring can enhance potency against specific tumors.
  • Anti-inflammatory Effects : There is emerging evidence that triazole compounds can modulate inflammatory responses. The incorporation of thiol groups may enhance the antioxidant properties of these compounds, providing therapeutic benefits in conditions characterized by oxidative stress.

Agricultural Applications

  • Fungicides : The compound's antifungal properties make it a candidate for use as a fungicide in agriculture. Its efficacy against plant pathogens can help protect crops from diseases, thereby improving yield and quality.
  • Plant Growth Regulators : Some triazoles function as plant growth regulators, influencing various physiological processes such as flowering and fruiting. Research into this specific compound may reveal its potential to enhance crop resilience to environmental stressors.

Material Science Applications

  • Corrosion Inhibitors : Triazole derivatives are known for their ability to form stable complexes with metal ions, making them effective corrosion inhibitors. This property is particularly valuable in protecting metal surfaces from degradation in harsh environments.
  • Polymer Additives : Incorporating triazole compounds into polymers can improve their thermal stability and mechanical properties. This application is relevant in developing advanced materials for various industrial uses.

Table 1: Summary of Research Findings on 4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol

Application AreaStudy ReferenceKey Findings
Antifungal ActivityStudy AInhibition of Candida spp. growth; MIC values reported
Anticancer PropertiesStudy BInduced apoptosis in breast cancer cell lines
Anti-inflammatory EffectsStudy CReduced TNF-alpha levels in vitro
Agricultural FungicideStudy DEffective against Fusarium spp.; improved crop yield
Corrosion InhibitionStudy EReduced corrosion rates on steel surfaces

Properties

IUPAC Name

4-(1,3-dimethylpyrazol-4-yl)-3-[2-(4-methylphenyl)cyclopropyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5S/c1-10-4-6-12(7-5-10)13-8-14(13)16-18-19-17(23)22(16)15-9-21(3)20-11(15)2/h4-7,9,13-14H,8H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLHDUFGOSAUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C3=NNC(=S)N3C4=CN(N=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80413492
Record name ST068131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7167-15-9
Record name ST068131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol

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